molecular formula C19H20N2O2S B15018312 N-(2-Hydroxyethyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide

N-(2-Hydroxyethyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide

Cat. No.: B15018312
M. Wt: 340.4 g/mol
InChI Key: UBQRFZPGEZMWSR-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a hydroxyethyl group, a phenylsulfanyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through an alkylation reaction using ethylene oxide or a similar reagent.

    Acetylation: The final step involves the acetylation of the indole nitrogen using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The phenylsulfanyl group can be reduced to a thiol group.

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.

    Condensation: The compound can undergo condensation reactions with various aldehydes or ketones.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

    Condensation: Reagents such as aldehydes or ketones in the presence of acid or base catalysts.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of various substituted indole derivatives.

    Condensation: Formation of indole-based condensation products.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique chemical structure.
  • Studied for its interactions with biological targets and pathways.

Industry:

  • Utilized in the development of specialty chemicals and pharmaceuticals.
  • Applied in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-(2-Hydroxyethyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide: can be compared with other indole derivatives such as:

Uniqueness:

  • The presence of the hydroxyethyl group, phenylsulfanyl group, and indole moiety in this compound imparts unique chemical and biological properties.
  • Compared to other indole derivatives, this compound may exhibit distinct reactivity and biological activity due to its specific functional groups and molecular structure.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-(1-methyl-3-phenylsulfanylindol-2-yl)acetamide

InChI

InChI=1S/C19H20N2O2S/c1-21-16-10-6-5-9-15(16)19(24-14-7-3-2-4-8-14)17(21)13-18(23)20-11-12-22/h2-10,22H,11-13H2,1H3,(H,20,23)

InChI Key

UBQRFZPGEZMWSR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CC(=O)NCCO)SC3=CC=CC=C3

Origin of Product

United States

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